Cas no 5227-53-2 (Azepane-2-carboxylic acid)

Azepane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Azepane-2-carboxylic acid

- 1-ALLYL-2-(2-HYDROXYETHYL)THIOUREA

- 1H-Azepine-2-carboxylicacid, hexahydro-

- hexahydro-1H-Azepine-2-carboxylic acid

- (+-)-Hexahydro-1H-azepin-2-carbonsaeure

- 1H-Azepine-2-carboxylicacid

- 2-azepanecarboxylic acid

- 2-carboxyhomopiperidine

- AC1L5XIW

- AC1Q5UG6

- AC1Q74GC

- azepane-2-carboxylic acid(SALTDATA: FREE)

- Hexahydroazepin-2-carbonsaeure

- NSC86359

- STOCK1N-22299

- SureCN978379

- Hexahydroazepine-2-carboxylic acid

- NSC 86359

- SY033263

- BCP23269

- azepan-2-carboxylic acid

- BS-13291

- HMS1581F08

- hexahydro-1h-azepine-2-carboxylic

- CCG-40541

- AC-22533

- NSC-86359

- I10217

- CS-0054144

- SCHEMBL978379

- AKOS010152721

- MFCD00457600

- FT-0773394

- DTXSID00292887

- 5227-53-2

- OPFURXRZISKMJV-UHFFFAOYSA-N

- Q-103574

- 1H-Azepine-2-carboxylic acid, hexahydro-

- AM20100286

- FT-0743172

- Azepane-2-carboxylicacid

- EN300-50636

- Azacycloheptane-2-carboxylic acid

- ALBB-030110

- DB-022512

- DB-073803

- (R)-hexahydro-1H-Azepine-2-carboxylic acid

-

- MDL: MFCD00457600

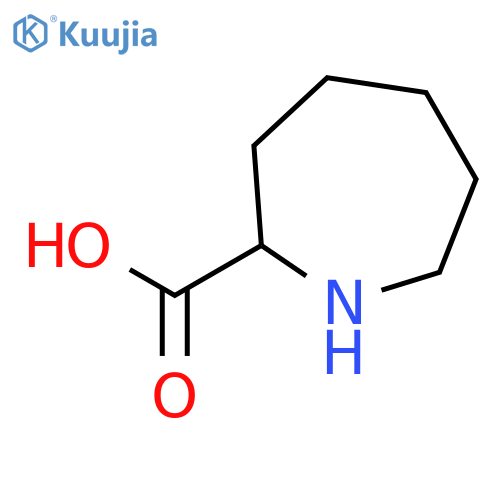

- インチ: InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)

- InChIKey: OPFURXRZISKMJV-UHFFFAOYSA-N

- ほほえんだ: OC(=O)C1CCCCCN1

計算された属性

- せいみつぶんしりょう: 143.09469

- どういたいしつりょう: 143.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 49.3A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.080

- ゆうかいてん: 208-209 ºC

- ふってん: 281 ºC

- フラッシュポイント: 124 ºC

- PSA: 49.33

Azepane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B408313-50mg |

Azepane-2-carboxylic Acid |

5227-53-2 | 50mg |

$ 207.00 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124915-5G |

azepane-2-carboxylic acid |

5227-53-2 | 95% | 5g |

¥ 3,854.00 | 2023-04-13 | |

| abcr | AB253799-1g |

Azepane-2-carboxylic acid; . |

5227-53-2 | 1g |

€478.00 | 2024-06-09 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124915-250MG |

azepane-2-carboxylic acid |

5227-53-2 | 95% | 250MG |

¥ 501.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1130475-250mg |

Azepane-2-carboxylic acid |

5227-53-2 | 95% | 250mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | D913581-1g |

Azepane-2-carboxylic Acid |

5227-53-2 | 95% | 1g |

$355 | 2023-09-03 | |

| Alichem | A449042348-5g |

Azepane-2-carboxylic acid |

5227-53-2 | 95% | 5g |

$800.00 | 2023-09-01 | |

| Chemenu | CM129132-1g |

azepane-2-carboxylic acid |

5227-53-2 | 95% | 1g |

$366 | 2024-07-15 | |

| Chemenu | CM129132-5g |

azepane-2-carboxylic acid |

5227-53-2 | 95% | 5g |

$748 | 2021-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A932797-250mg |

Azepane-2-carboxylic acid |

5227-53-2 | 95% | 250mg |

¥793.80 | 2022-09-02 |

Azepane-2-carboxylic acid 関連文献

-

Refaat B. Hamed,Jasmin Mecinovi?,Christian Ducho,Timothy D. W. Claridge,Christopher J. Schofield Chem. Commun. 2010 46 1413

-

Natalia G. Voznesenskaia,Olga I. Shmatova,Victor N. Khrustalev,Valentine G. Nenajdenko Org. Biomol. Chem. 2018 16 7004

-

Refaat B. Hamed,J. Ruben Gomez-Castellanos,Luc Henry,Christian Ducho,Michael A. McDonough,Christopher J. Schofield Nat. Prod. Rep. 2013 30 21

Azepane-2-carboxylic acidに関する追加情報

Recent Advances in the Application of Azepane-2-carboxylic acid (CAS: 5227-53-2) in Chemical Biology and Pharmaceutical Research

Azepane-2-carboxylic acid (CAS: 5227-53-2) is a seven-membered heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. Recent studies have explored its role as a building block in drug design, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief synthesizes the latest findings on the synthesis, biological activity, and pharmacological potential of Azepane-2-carboxylic acid, providing insights into its emerging significance in the field.

One of the key advancements in the application of Azepane-2-carboxylic acid is its incorporation into peptidomimetics and small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Azepane-2-carboxylic acid exhibit potent inhibitory activity against serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. The study highlighted the compound's ability to mimic natural peptide substrates, thereby offering a promising strategy for the design of selective protease inhibitors.

Another area of active research involves the use of Azepane-2-carboxylic acid in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. Researchers have reported its utility in facilitating enantioselective transformations, which are critical for the production of optically active pharmaceuticals. For instance, a recent publication in Organic Letters detailed the successful application of Azepane-2-carboxylic acid-derived ligands in the asymmetric hydrogenation of ketones, achieving high enantiomeric excess and yield. This development underscores the compound's potential in streamlining the synthesis of complex drug molecules.

In addition to its synthetic applications, Azepane-2-carboxylic acid has been investigated for its intrinsic biological properties. A 2022 study in Bioorganic & Medicinal Chemistry revealed that certain derivatives of the compound exhibit neuroprotective effects in models of neurodegenerative diseases. The researchers attributed these effects to the compound's ability to modulate oxidative stress and inhibit apoptotic pathways, suggesting its potential as a lead compound for the treatment of conditions such as Alzheimer's disease.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Azepane-2-carboxylic acid derivatives. Recent efforts have focused on improving bioavailability and reducing off-target effects through structural modifications and formulation strategies. For example, a 2023 patent application described the development of prodrugs based on Azepane-2-carboxylic acid, which demonstrated enhanced stability and targeted delivery in preclinical models.

In conclusion, Azepane-2-carboxylic acid (CAS: 5227-53-2) represents a valuable scaffold in chemical biology and pharmaceutical research, with diverse applications ranging from drug design to asymmetric synthesis. Ongoing studies continue to uncover its potential, paving the way for innovative therapeutic interventions. Future research should prioritize the translation of these findings into clinically viable candidates, addressing the current limitations and expanding the compound's utility in medicine.

5227-53-2 (Azepane-2-carboxylic acid) 関連製品

- 2133-34-8((2S)-azetidine-2-carboxylic acid)

- 609-36-9(pyrrolidine-2-carboxylic acid)

- 4043-87-2(DL-Pipecolinic acid)

- 1723-00-8((2R)-piperidine-2-carboxylic acid)

- 3060-46-6((2S)-4-methyl-2-(methylamino)pentanoic acid)

- 344-25-2(D-Proline)

- 471-87-4(Stachydrine)

- 147-85-3(L-Proline)

- 535-75-1(Pipecolic acid)

- 7729-30-8((R)-Azetidine-2-carboxylic acid)